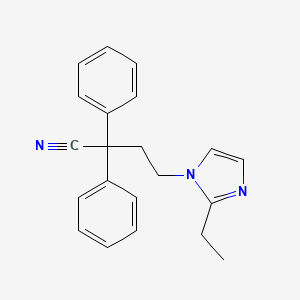
2-Ethyl-I+/-,I+/--diphenyl-1H-imidazole-1-butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidafenacin Related Compound 9 is a derivative of imidafenacin, a muscarinic receptor antagonist primarily used to treat overactive bladder. This compound is of interest due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Imidafenacin Related Compound 9 involves multiple steps, starting with the preparation of the core imidazole structure. The process typically includes:
Step 1: Formation of the imidazole ring through a condensation reaction between glyoxal and ammonia.
Step 2: Alkylation of the imidazole ring using an alkyl halide under basic conditions.
Step 3: Introduction of the diphenylbutanamide moiety through a nucleophilic substitution reaction.
Step 4: Final purification using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of Imidafenacin Related Compound 9 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing high-performance liquid chromatography (HPLC) for large-scale purification.
Quality Control: Implementing rigorous quality control measures, including spectroscopic analysis and chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Imidafenacin Related Compound 9 undergoes various chemical reactions, including:
Oxidation: Conversion of the imidazole ring to its corresponding N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group in the diphenylbutanamide moiety using reducing agents such as sodium borohydride.
Substitution: Halogenation of the aromatic rings using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products:
Oxidation: Imidafenacin N-oxide.
Reduction: Reduced diphenylbutanamide derivative.
Substitution: Halogenated imidafenacin derivatives.
Applications De Recherche Scientifique
Imidafenacin Related Compound 9 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of imidazole derivatives.
Biology: Investigated for its potential effects on muscarinic receptors in various biological systems.
Medicine: Explored for its therapeutic potential in treating overactive bladder and other muscarinic receptor-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Imidafenacin Related Compound 9 exerts its effects by binding to and antagonizing muscarinic receptors, particularly the M1 and M3 subtypes. This antagonism inhibits the action of acetylcholine, leading to reduced contraction of the detrusor muscle in the bladder. The compound’s high affinity for these receptors makes it effective in reducing urinary frequency and urgency.
Comparaison Avec Des Composés Similaires
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Tolterodine: A selective muscarinic receptor antagonist with similar therapeutic applications.
Solifenacin: A muscarinic receptor antagonist with a longer duration of action.
Comparison: Imidafenacin Related Compound 9 is unique due to its specific binding affinity for the M1 and M3 receptors, which provides a more targeted therapeutic effect with potentially fewer side effects compared to other muscarinic receptor antagonists. Additionally, its chemical structure allows for various modifications, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
170105-17-6 |
|---|---|
Formule moléculaire |
C21H21N3 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
4-(2-ethylimidazol-1-yl)-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C21H21N3/c1-2-20-23-14-16-24(20)15-13-21(17-22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,14,16H,2,13,15H2,1H3 |
Clé InChI |
BYRMTPIQFVOLFK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CN1CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


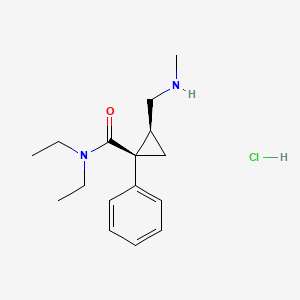

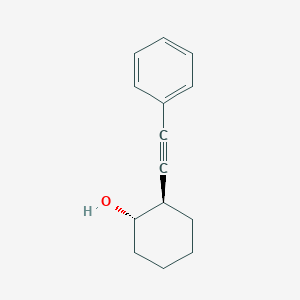
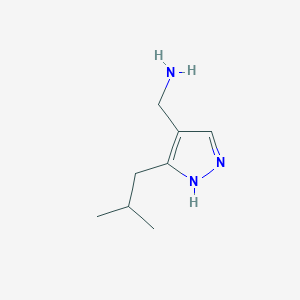
![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)
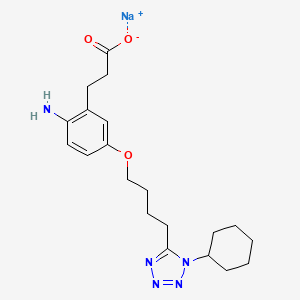
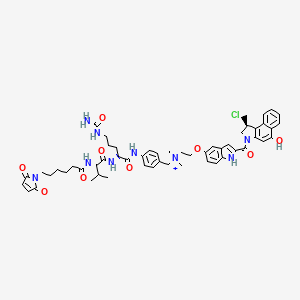

![(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol](/img/structure/B13434750.png)


![Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13434774.png)
![2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide](/img/structure/B13434783.png)

